molecular formula C18H16Cl2N2O3S B2856916 N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-11-3

N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2856916
CAS No.: 898455-11-3
M. Wt: 411.3
InChI Key: MZCRXWJEVHPLAL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2,1-ij]quinoline ring and a sulfonamide group . The presence of these groups suggests that it could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex 3D structure due to the presence of multiple rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonamide group might participate in acid-base reactions, while the pyrroloquinoline ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group, while its stability might be influenced by the aromatic pyrroloquinoline ring .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Sulfonamide-based compounds, including those with complex structures such as N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, play a significant role in medicinal chemistry due to their wide range of pharmacological activities. Recent advancements have highlighted the design and development of sulfonamide hybrids as potent agents with antibacterial, antifungal, antitumor, and anti-neuropathic pain activities. These hybrids incorporate various pharmaceutical active scaffolds, indicating their versatile applicability in drug discovery and development processes (Ghomashi et al., 2022).

Antimicrobial Properties

Compounds containing sulfonamido moieties, including pyrroles and pyrrolo[2,3-d]pyrimidines, have been synthesized and shown to exhibit remarkable antifungal activities. This underscores the potential of sulfonamide derivatives in addressing fungal infections and highlights their importance in the search for new antimicrobial agents (El-Gaby et al., 2002).

Anticancer Research

Research into sulfonamide derivatives for cancer treatment has shown promising results, particularly in inducing apoptosis in cancer cells. Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their anti-cancer activity, demonstrating significant reduction in cell proliferation and induction of pro-apoptotic genes. This suggests a potential therapeutic application of such compounds in cancer treatment, mediated through the activation of apoptotic pathways (Cumaoğlu et al., 2015).

Cancer Inhibition and Molecular Docking Studies

The structural and theoretical investigations of sulfonamide compounds have provided insights into their potential as cancer inhibitors. Through molecular docking studies, specific sulfonamide derivatives have been evaluated for their capacity to act as cancer inhibitors, highlighting the role of such compounds in the development of new anticancer therapeutics (Kamaraj et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules it interacts with. Similar compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its properties, and investigating its potential uses, particularly in medicine given the biological activity of similar compounds .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c1-10-13-9-12(8-11-4-3-7-22(17(11)13)18(10)23)26(24,25)21-15-6-2-5-14(19)16(15)20/h2,5-6,8-10,21H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCRXWJEVHPLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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